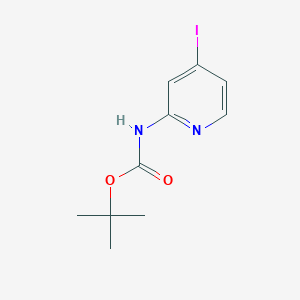

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(4-iodopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYADBPTZJSAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467411 | |

| Record name | tert-Butyl (4-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405939-28-8 | |

| Record name | tert-Butyl (4-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Preparation

The synthesis often begins with 4-iodo-2-aminopyridine or a related intermediate. The amino group at the 2-position is the nucleophile for carbamate formation.

Carbamate Formation via Boc Protection

The key step is the formation of the tert-butyl carbamate (Boc) protecting group on the amino pyridine. This is commonly achieved by reacting the 4-iodo-2-aminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base and a catalyst:

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate), catalyst (e.g., 4-dimethylaminopyridine (DMAP))

- Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)

- Conditions: Room temperature, 2–24 hours depending on scale and reactivity

- Workup: Aqueous washes (NaHCO3, water), organic extraction, drying, and concentration

- Purification: Flash chromatography or recrystallization to isolate the tert-butyl carbamate product.

Alternative Carbamate Formation Approaches

- Direct Carbamoylation: Reaction of the amine with tert-butyl chloroformate under basic conditions can also yield the tert-butyl carbamate.

- Use of Carbamoyl Chlorides or Carbonates: Other carbamoylating agents may be employed depending on availability and desired reaction conditions.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–25 °C (room temperature preferred) | Avoids decomposition of Boc group |

| Reaction Time | 2–24 hours | Longer times improve conversion |

| Solvent | Dichloromethane, THF, or ethyl acetate | Choice affects solubility and yield |

| Base | Triethylamine, sodium bicarbonate, or DMAP | Catalyzes carbamate formation |

| Workup | Aqueous washes, organic extraction | Removes unreacted reagents and byproducts |

| Purification | Flash chromatography or recrystallization | Ensures high purity for research use |

Example Synthetic Procedure (Adapted from Literature)

- Dissolve 4-iodo-2-aminopyridine (1 equiv) in dry dichloromethane under inert atmosphere.

- Add triethylamine (1.5 equiv) and catalytic DMAP (0.1 equiv).

- Cool the reaction mixture to 0 °C, then add di-tert-butyl dicarbonate (1.2 equiv) dropwise.

- Stir at room temperature for 12–24 hours.

- Quench the reaction with saturated sodium bicarbonate solution.

- Extract the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography (ethyl acetate/hexane gradient) to obtain (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester as a solid.

Analytical Data Supporting Preparation

Research Findings and Optimization Notes

- The Boc protection step is highly efficient and widely used for protecting amino groups on heterocycles like pyridine.

- Reaction conditions are mild, preserving the sensitive iodine substituent.

- Purification by chromatography is straightforward due to the distinct polarity of the carbamate product.

- Alternative protecting groups are less common due to the stability and ease of removal of the tert-butyl carbamate.

- Scale-up requires careful control of temperature and reagent addition to avoid side reactions or decomposition.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 4-Iodo-2-aminopyridine | Commercially available or synthesized |

| Carbamate formation | Di-tert-butyl dicarbonate, base, DMAP, CH2Cl2 | Formation of tert-butyl carbamate |

| Alternative carbamoylation | tert-Butyl chloroformate, base | Alternative route to carbamate |

| Iodination (if needed) | N-iodosuccinimide or ICl | Selective 4-position iodination |

| Purification | Flash chromatography or recrystallization | High purity product |

Análisis De Reacciones Químicas

Types of Reactions

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Reactions: Products include pyridine N-oxide derivatives.

Reduction Reactions: Products include hydrogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is being investigated as a lead compound in drug development. Its structural characteristics suggest that it may interact favorably with biological targets, particularly in the treatment of various diseases.

Potential Therapeutic Areas

- Cancer Therapy : The compound has shown promise in preclinical studies for its ability to induce tumor regression in xenograft models when used in combination with conventional chemotherapeutics .

- Neuroprotection : Related compounds have demonstrated neuroprotective properties in Alzheimer's disease models, improving cognitive function and reducing amyloid plaque formation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological effects. Variations in substituents can significantly influence the compound's reactivity and efficacy:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Amino-pyridin-2-yl-carbamic acid | Amino group instead of iodine | Enhanced solubility and potential for hydrogen bonding |

| 4-Chloro-pyridin-2-yl-carbamic acid | Chlorine substituent | Different electronic properties affecting reactivity |

| 4-Methyl-pyridin-2-yl-carbamic acid | Methyl group providing additional sterics | Potentially improved lipophilicity |

This table illustrates how modifications can enhance or alter the biological activity of compounds related to this compound.

Cancer Therapy Case Study

A notable case study involved a derivative of this compound that was administered alongside conventional chemotherapy agents. The results indicated significant tumor regression in xenograft models, suggesting that this compound may enhance the efficacy of existing cancer treatments .

Neuroprotection Case Study

In animal models simulating Alzheimer's disease, related pyridine compounds were observed to improve memory retention and reduce amyloid plaque formation significantly. This indicates a potential therapeutic application for cognitive disorders .

Mecanismo De Acción

The mechanism of action of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom and the carbamic acid tert-butyl ester group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. The molecular pathways involved depend on the specific enzyme or receptor targeted by the compound.

Comparación Con Compuestos Similares

Positional Isomers of Iodo-Substituted Pyridyl Carbamates

The position of the iodine atom and carbamate group on the pyridine ring significantly impacts physicochemical properties and reactivity:

Key Findings :

- The 4-iodo-2-carbamate isomer (target compound) exhibits optimal steric and electronic profiles for Suzuki couplings, as the iodine’s position facilitates oxidative addition in palladium-catalyzed reactions .

- The 3-iodo-4-carbamate isomer shows reduced steric hindrance, making it more reactive in nucleophilic substitutions but less stable under harsh conditions .

Halogen-Substituted Analogues

Replacing iodine with other halogens or functional groups alters reactivity and biological activity:

Key Findings :

Functional Group Variations

Modifications to the carbamate or pyridine backbone influence biological and chemical behavior:

Key Findings :

- Cyano-substituted derivatives (e.g., ) are preferred in kinase inhibitor synthesis due to their strong electron-withdrawing effects .

- Hydroxyimino and methylthio variants expand utility in metal-catalyzed reactions and blood-brain barrier penetration, respectively .

Actividad Biológica

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a chemical compound belonging to the class of pyridine derivatives, characterized by an iodine atom at the 4-position of the pyridine ring and a carbamic acid tert-butyl ester group at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

- Molecular Formula : C10H13IN2O2

- Molecular Weight : 320.13 g/mol

- Appearance : White to off-white crystalline solid

- Melting Point : 72-76 °C

- Boiling Point : Approximately 313.2 °C

The presence of the iodine atom enhances the compound's reactivity, enabling nucleophilic substitution reactions and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and the carbamate group are crucial for binding affinity, allowing the compound to act as either an inhibitor or modulator of enzyme activity. This interaction can occur at either the active site or allosteric site of enzymes .

Biological Activity and Pharmacological Potential

Research indicates that compounds with similar structures often exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Similar pyridine derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, contributing to their therapeutic potential.

- Anticancer Properties : Some studies suggest that modifications in the pyridine structure can enhance cytotoxicity against cancer cell lines .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| (4-Bromo-pyridin-2-yl)-carbamic acid | Antimicrobial | |

| (4-Fluoro-pyridin-2-yl)-carbamic acid | Anti-inflammatory | |

| (4-Chloro-pyridin-2-yl)-carbamic acid | Anticancer |

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies on similar carbamate derivatives indicate significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research .

- Cancer Cell Line Testing :

-

Pharmacokinetics and Toxicology :

- Preliminary pharmacokinetic evaluations suggest that the iodine substituent may influence absorption and distribution characteristics, potentially enhancing bioavailability compared to non-halogenated analogs . Toxicological assessments are necessary to evaluate safety profiles for therapeutic applications.

Q & A

Q. How is (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester structurally characterized?

The compound is typically characterized using spectroscopic methods. 1H/13C NMR confirms the tert-butyl carbamate group (δ ~1.4 ppm for tert-butyl protons; δ ~150-155 ppm for carbonyl carbons) and the pyridin-2-yl backbone (aromatic protons δ 7.0–8.5 ppm). Mass spectrometry (MS) verifies the molecular ion peak at m/z 320.13 (C10H13IN2O2), consistent with its molecular formula . CAS Registry Number 405939-28-8 is critical for unambiguous identification .

Q. What are common synthetic routes for preparing this compound?

A standard route involves:

- Step 1 : Protection of 4-iodopyridin-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected product . Alternative methods may use Suzuki-Miyaura coupling precursors, as seen in analogous tert-butyl carbamate syntheses .

Advanced Research Questions

Q. How can researchers optimize iodination regioselectivity in pyridine derivatives?

Iodination at the 4-position of pyridin-2-amine can be achieved using N-iodosuccinimide (NIS) in acetic acid, leveraging the directing effect of the amino group. Key considerations :

- Temperature control (0–25°C) minimizes poly-iodination.

- Competing chlorination (e.g., in tert-butyl (4-chloropyridin-2-yl)carbamate synthesis ) requires careful reagent stoichiometry.

- Post-reaction analysis : Use LC-MS to detect side products (e.g., di-iodinated species) and adjust reaction time accordingly .

Q. What strategies enable functionalization of the iodo group for downstream applications?

The 4-iodo moiety is highly reactive in cross-coupling reactions:

- Suzuki-Miyaura coupling : Replace iodine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3)4) and boronic acids .

- Sonogashira coupling : Introduce alkynes for click chemistry applications.

- Challenges : Competing deprotection of the Boc group under basic conditions. Mitigate this by using mild bases (e.g., K2CO3) and low temperatures .

Q. How to resolve discrepancies in NMR data for tert-butyl carbamate derivatives?

Conflicting NMR signals (e.g., tert-butyl splitting or aromatic proton shifts) may arise from:

- Rotamers : Slow rotation around the carbamate C–N bond at room temperature. Use variable-temperature NMR (VT-NMR) to coalesce signals .

- Solvent effects : Compare data in DMSO-d6 vs. CDCl3; DMSO can hydrogen-bond with the carbamate, altering chemical shifts .

- Reference standards : Cross-check with tert-butyl (4-chloropyridin-2-yl)carbamate or structurally analogous compounds .

Q. What methodologies address low yields in Boc-protection reactions?

Low yields (~50–60%) often stem from:

- Moisture sensitivity : Use rigorously dried solvents and inert atmosphere (N2/Ar).

- Competing side reactions : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection and suppress amine oxidation .

- Workup optimization : Extract unreacted starting materials with dilute HCl (pH 3–4) before column purification .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data for tert-butyl carbamate derivatives?

While this compound is primarily a synthetic intermediate, structural analogs (e.g., tert-butyl esters of indole-3-acetic acid) show variable bioactivity due to:

- Steric effects : The bulky tert-butyl group may hinder enzyme binding.

- Hydrolysis stability : Boc groups resist hydrolysis in physiological conditions compared to methyl/ethyl esters . Validate activity trends using dose-response assays and metabolic stability studies (e.g., liver microsome incubation) .

Methodological Tables

Q. Table 1. Comparative Synthesis Data for Pyridin-2-yl Carbamates

Q. Table 2. Cross-Coupling Reactivity of 4-Iodo-pyridin-2-yl Derivatives

| Reaction Type | Conditions | Product Application | Key Challenge |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF/H2O, 80°C | Biaryl scaffolds for drug discovery | Boc deprotection at >100°C |

| Sonogashira | PdCl2(PPh3)2, CuI, Et3N, THF | Fluorescent probes | Alkyne homo-coupling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.